molecular formula C14H20N2O2 B15208296 2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide CAS No. 91487-95-5

2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide

Cat. No.: B15208296
CAS No.: 91487-95-5
M. Wt: 248.32 g/mol
InChI Key: AIIDZZQYRXQQOH-UHFFFAOYSA-N
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Description

2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of a methoxy group attached to the benzene ring and a pyrrolidine moiety linked to the amide nitrogen. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 2-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amide Formation: The acid chloride is then reacted with N-((1-methylpyrrolidin-2-yl)methyl)amine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO₄).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: 2-Hydroxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide.

    Reduction: 2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)aniline.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)aniline
  • 2-Hydroxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide
  • N-(1-Methylpyrrolidin-2-ylmethyl)-2,3-dimethoxybenzamide

Uniqueness

2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide is unique due to its specific combination of a methoxy group and a pyrrolidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

91487-95-5

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]benzamide

InChI

InChI=1S/C14H20N2O2/c1-16-9-5-6-11(16)10-15-14(17)12-7-3-4-8-13(12)18-2/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,15,17)

InChI Key

AIIDZZQYRXQQOH-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CNC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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